3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound classified as an amide, specifically a derivative of thiazole. Its structure features a thiazole ring substituted with a methyl group and an amino group attached to a propanamide backbone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide falls under the category of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is also related to quinazolinone derivatives, which are known for their diverse biological activities.
The synthesis of 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves several steps:
The synthesis requires careful control of reaction conditions to avoid side reactions and ensure high yields. The use of coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide can facilitate the formation of the amide bond during the final coupling step.
The molecular formula for 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide is , with a molecular weight of 185.25 g/mol. The structure includes:
3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and various halogens or alkylating agents for substitution reactions.
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
Key chemical properties include:
These properties are significant for understanding how the compound behaves under different conditions and its potential applications in scientific research .
3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide has potential applications in:
Research into this compound's efficacy and safety profile could further elucidate its potential therapeutic roles .
Thiazole and oxadiazole heterocycles are privileged scaffolds in medicinal chemistry due to their versatile bioactivity profiles and presence in clinically approved drugs. The fusion of these architectures into hybrid molecules creates synergistic pharmacological effects by leveraging the distinct electronic and steric properties of both rings. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, contributes to enhanced binding affinity with biological targets through hydrogen bonding, dipole interactions, and π-stacking. Its presence in vitamin B1 (thiamine) underscores fundamental biochemical roles, while synthetic derivatives exhibit broad bioactivity spectra, including antimicrobial, anticancer, and enzyme-inhibitory properties [6].
Oxadiazole rings (particularly 1,3,4-oxadiazole) impart metabolic stability, improved pharmacokinetics, and additional hydrogen-bonding capabilities. The non-delocalized lone pair on the oxadiazole nitrogen facilitates interactions with enzymatic active sites, while its aromaticity enhances planarity for target engagement. Hybridization of thiazole with oxadiazole via propanamide linkers yields "bi-heterocyclic" systems that demonstrate amplified bioactivity. For instance, compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide exhibit exceptional urease inhibition (IC₅₀ values of 0.42–1.8 µM), surpassing thiourea controls. The propanamide spacer acts as a flexible tether, enabling optimal spatial orientation for simultaneous interactions with both rings [1].
Table 1: Bioactivity of Representative Thiazole-Oxadiazole Hybrid Propanamides
Compound Structure | Biological Target | Activity (IC₅₀ or Equivalent) | Key Structural Features |
---|---|---|---|
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-nitrophenyl)propanamide | Urease | 0.42 µM | Electron-withdrawing nitro group, bi-heterocyclic core |
N-(Thiazol-2-yl)-3-[(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide | Alkaline Phosphatase | <1 µM (Ki) | Chlorophenyl oxadiazole, flexible propanamide linker |
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methylthiazol-2-yl)propanamide | Bacterial pathogens | MIC: 2–8 µg/mL (vs. P. aeruginosa) | Methylthiazole, sulfanyl linkage |
The rational design of 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide derivatives follows a modular three-component strategy:
Synthetic routes typically involve:
Table 2: Key Intermediates for 3-amino-N-(4-methylthiazol-2-yl)propanamide Analogues
Intermediate | Role in Synthesis | Key Spectral Data |
---|---|---|
2-Amino-4-methylthiazole | Nucleophilic head group | ¹H-NMR (DMSO-d₆): δ 6.0 (s, 1H, C5–H), 2.2 (s, 3H, CH₃) |
3-Bromopropanoyl chloride | Electrophilic linker precursor | ¹³C-NMR: δ 170.1 (C=O), 39.2 (CH₂Br), 33.8 (COCH₂) |
5-Aryl-1,3,4-oxadiazole-2-thiols | Tail component | IR: 2560 cm⁻¹ (S–H stretch), 1600 cm⁻¹ (C=N) |
2-Aminothiazole derivatives, including 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide hybrids, exhibit potent enzyme inhibition by:
In urease inhibition, kinetic studies (Lineweaver-Burk plots) confirm non-competitive mechanisms for lead compounds, with Ki values as low as 0.42 µM. This indicates binding to an allosteric site, inducing conformational changes that suppress catalysis without competing with substrates [1]. Beyond urease, these derivatives inhibit alkaline phosphatase (AP) via uncompetitive kinetics, suggesting stabilization of enzyme-substrate complexes. Computational docking reveals salt bridges between the propanamide amino group and AP residues His317 and Asp360, with binding energies of –9.2 to –11.6 kcal/mol [4].
Table 3: Enzyme Inhibition Mechanisms of 2-Aminothiazole Propanamides
Enzyme Target | Inhibition Mechanism | Key Interactions | Experimental Evidence |
---|---|---|---|
Urease | Non-competitive | Thiazole N–H⋯O=C (Ala440), Zn²⁺ chelation | Ki = 0.42 µM (Dixon plot), IC₅₀ 0.42–1.8 µM |
Alkaline Phosphatase | Uncompetitive | –NH₃⁺ salt bridges (His317), oxadiazole N⋯Mg²⁺ | Ki < 1 µM, 70–92% inhibition at 100 µM |
Kinases (e.g., PI3K) | ATP-competitive (predicted) | Propanamide C=O⋯Lys802, thiazole N⋯Val851 | Docking scores: –10.3 to –12.7 kcal/mol |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7